Cycloheptanecarbonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
Cycloheptanecarbonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of the Cycloheptyl Moiety
In the landscape of modern drug discovery and fine chemical synthesis, the deliberate choice of each molecular fragment is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Cycloheptanecarbonyl chloride (CAS No. 6557-86-4), a reactive acyl chloride bearing a seven-membered carbocyclic ring, represents a key intermediate for introducing the cycloheptyl group.[1][2] This moiety is of particular interest to medicinal chemists for its ability to impart a unique combination of lipophilicity and conformational flexibility, which can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3]
This guide provides an in-depth exploration of Cycloheptanecarbonyl chloride, moving beyond standard catalog data to offer practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into its core properties, provide a robust and validated synthesis protocol, and illuminate its application in the synthesis of pharmaceutically relevant compounds.
Core Physicochemical & Structural Properties
Cycloheptanecarbonyl chloride is a colorless to slightly yellow liquid characterized by a pungent odor.[2] While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from computed data and comparison with structurally similar acyl chlorides.
Table 1: Key Properties of Cycloheptanecarbonyl Chloride
| Property | Value | Source |
| CAS Number | 6557-86-4 | [1] |
| Molecular Formula | C₈H₁₃ClO | [1] |
| Molecular Weight | 160.64 g/mol | [1] |
| IUPAC Name | cycloheptanecarbonyl chloride | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Odor | Pungent | [2] |
| Computed XLogP3-AA | 3.4 | [1] |
| Boiling Point | Not experimentally reported; estimated to be higher than cyclohexanecarbonyl chloride (184 °C). | [4] |
| Density | Not experimentally reported; estimated to be similar to cyclohexanecarbonyl chloride (~1.096 g/mL). | [4] |
Note: Boiling point and density are estimations based on trends with analogous compounds due to a lack of published experimental data for Cycloheptanecarbonyl chloride.
Spectroscopic Signature Analysis
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Infrared (IR) Spectroscopy: The most prominent feature will be a very strong carbonyl (C=O) stretching absorption band, characteristic of acyl chlorides, typically appearing in the range of 1785-1815 cm⁻¹. Additional significant peaks will include C-H stretching absorptions from the cycloheptane ring just below 3000 cm⁻¹ and a C-Cl stretching band in the fingerprint region (around 850-550 cm⁻¹).[5]
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¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum would be characterized by a complex multiplet for the methine proton (α to the carbonyl group), shifted downfield due to the electron-withdrawing effect of the carbonyl chloride group. The methylene protons of the cycloheptane ring would appear as a series of overlapping multiplets in the upfield region.
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¹³C NMR Spectroscopy: The carbonyl carbon will exhibit a characteristic resonance in the highly deshielded region of the spectrum (typically 170-180 ppm). The carbons of the cycloheptane ring will appear in the aliphatic region of the spectrum.
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and widely employed method for the preparation of Cycloheptanecarbonyl chloride is the reaction of cycloheptanecarboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This method is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
Mechanism of Action: Thionyl Chloride Activation
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for the synthesis of acyl chlorides.
Causality of Reagent Choice: Thionyl chloride is preferred in many lab-scale preparations because the reaction is driven to completion by the evolution of gaseous byproducts, which are easily removed from the reaction mixture. This avoids complex aqueous workups that would hydrolyze the desired product. For industrial-scale synthesis, other chlorinating agents like oxalyl chloride or phosgene may be considered based on cost and safety logistics.
Detailed Experimental Workflow
This protocol is a self-validating system designed for high yield and purity. All operations must be conducted in a well-ventilated fume hood due to the evolution of toxic gases.
Caption: Experimental workflow for Cycloheptanecarbonyl chloride synthesis.
Step-by-Step Methodology:
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Preparation: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.
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Reagent Charging: Charge the flask with cycloheptanecarboxylic acid (1.0 equivalent). Anhydrous toluene or dichloromethane can be used as a solvent, or the reaction can be run neat.
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Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (1.5 to 2.0 equivalents) dropwise from the dropping funnel. An exothermic reaction with the evolution of HCl gas will occur.
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Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approximately 80°C). Maintain reflux until the evolution of gases (SO₂ and HCl) ceases, which typically takes 2-4 hours. The reaction's completion can be visually monitored by the cessation of bubbling.
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Workup and Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the toxic and corrosive vapors before they reach the vacuum pump.
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Purification: The crude Cycloheptanecarbonyl chloride is then purified by fractional distillation under reduced pressure to yield the final product as a clear, colorless to pale yellow liquid.
Reactivity & Applications in Drug Development
The high reactivity of the acyl chloride functional group makes Cycloheptanecarbonyl chloride a versatile reagent for introducing the cycloheptylcarbonyl moiety into a wide range of molecules. It readily undergoes nucleophilic acyl substitution with alcohols to form esters, with amines to form amides, and can participate in Friedel-Crafts acylation reactions.
Role in Modulating Lipophilicity
Lipophilicity is a critical parameter in drug design, influencing everything from membrane permeability to plasma protein binding.[3] The cycloheptyl group, being a non-polar, flexible aliphatic ring, can be strategically incorporated into a drug candidate to increase its lipophilicity. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, or improve its oral bioavailability.
Case Study 1: Platelet Aggregation Inhibitors
A key application of Cycloheptanecarbonyl chloride is found in the synthesis of tetrahydrothienopyridine derivatives. A United States Patent (US5288726A) discloses the use of various cycloalkanecarbonyl halides, specifically including cycloheptanecarbonyl chloride , as acylating agents in the preparation of compounds designed to be potent inhibitors of blood platelet aggregation.[6] These compounds are investigated for the treatment and prophylaxis of thrombosis and embolisms.[6] The cycloheptylcarbonyl group is attached to the piperidine nitrogen of the core structure, modulating the pharmacological properties of the final molecule.[6]
Case Study 2: Prodrugs of O-Desmethylvenlafaxine
In a study aimed at improving the oral bioavailability and brain uptake of O-desmethylvenlafaxine (ODV), a major active metabolite of the antidepressant venlafaxine, researchers synthesized a series of phenolic esters.[3] Cycloheptanecarbonyl chloride was used to acylate the phenolic hydroxyl group of ODV, creating a cycloheptanoyl ester prodrug.[3] This chemical modification was designed to mask the polar hydroxyl group, thereby increasing the lipophilicity of the molecule to facilitate its passage across the gut wall and into the central nervous system, where it can be hydrolyzed back to the active parent drug.[3]
Safety, Handling, and Storage
Cycloheptanecarbonyl chloride is a corrosive and reactive chemical that requires careful handling.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Source: PubChem CID 12556870[1]
Handling Protocols:
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Ventilation: Always handle in a properly functioning chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. A lab coat is mandatory.
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Incompatibilities: Keep away from water, alcohols, amines, bases, and strong oxidizing agents. The reaction with water is vigorous and produces corrosive HCl gas.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
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The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
Disposal:
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Disposal must be in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable neutralizing agent before disposal.
Conclusion
Cycloheptanecarbonyl chloride is more than a simple reagent; it is a strategic tool for the rational design of complex organic molecules. Its utility in modifying lipophilicity and its demonstrated application in the synthesis of advanced pharmaceutical intermediates, such as platelet aggregation inhibitors and CNS-targeted prodrugs, underscore its importance. By understanding its properties, employing robust synthetic protocols, and adhering to strict safety procedures, researchers can effectively leverage this valuable building block to advance their programs in drug discovery and development.
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- Google Patents (n.d.). CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
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ResearchGate (2009). Design, synthesis, and biological evaluation of novel alkenylthiophenes as potent and selective CB1 cannabinoid receptor antagonists. Retrieved January 26, 2026 from [Link].
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Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026 from [Link].
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Chemsrc (n.d.). Cyclopropanecarbonyl chloride | CAS#:4023-34-1. Retrieved January 26, 2026 from [Link].
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Wang, Y., et al. (2012). Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. Molecules, 17(2), 2039-2053. [Link].
- Badorc, A., et al. (1994). U.S. Patent No. 5,288,726. Washington, DC: U.S. Patent and Trademark Office.
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